molecular formula C9H8N2O2S2 B13614966 4-(2-Thiazolyl)benzenesulfonamide CAS No. 1099660-77-1

4-(2-Thiazolyl)benzenesulfonamide

Cat. No.: B13614966
CAS No.: 1099660-77-1
M. Wt: 240.3 g/mol
InChI Key: OFXHFOFJYPSEIJ-UHFFFAOYSA-N
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Description

4-(2-Thiazolyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring attached to a benzenesulfonamide moiety, making it a valuable candidate in medicinal chemistry for its potential antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonylbenzylidine-2,4-thiazolidinedione. The reaction is carried out in the presence of dry pyridine and acetic anhydride, followed by crystallization from ethanol to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Thiazolyl)benzenesulfonamide is an organic compound with a sulfonamide group attached to a benzene ring and a thiazole ring, giving it potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is C₇H₈N₂O₂S₂, and its molecular weight is approximately 216.28 g/mol.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Antibacterial Properties It exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. It inhibits bacterial enzymes, such as dihydropteroate synthase, which is important for folate synthesis in bacteria, thus preventing bacterial growth and replication.
  • Anticancer Activity Some studies have indicated anticancer activity, particularly through apoptosis induction in cancer cell lines.

Synergistic Effects

This compound, when combined with other antimicrobial agents or cell-penetrating peptides like octaarginine, exhibits enhanced antibacterial activity.

Structural Similarity and Unique Properties

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesNotable Activities
BenzenesulfonamideContains a sulfonamide groupAntibacterial
Thiazole derivativesFive-membered ring with nitrogen and sulfurAntimicrobial
Acridine derivativesKnown for DNA intercalation propertiesAnticancer
N-(thiazol-2-yl)benzenesulfonamidesCombines thiazole and sulfonamide groupsAntibacterial
4-AminobenzenesulfonamideSimple sulfonamide structureAntimicrobial

The uniqueness of this compound lies in its combination of a thiazole ring with a benzenesulfonamide structure, potentially offering synergistic effects that enhance its biological activities compared to similar compounds. This combination may result in improved efficacy against resistant bacterial strains and enhanced interactions with cellular targets.

Case Studies and Research Findings

  • A study on new aryl thiazolone–benzenesulfonamides, including compound 4e , showed excellent enzyme inhibition against CA IX with IC50 10.93–25.06 nM and against CA II with IC50 1.55–3.92 μM, revealing remarkable selectivity for CA IX over CA II . Additionally, 4e induced apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent by 22 fold compared to the control .
  • Other synthesized benzenesulfonamides (4g and 4h ) also exhibited significant inhibition at 50 μg mL−1 concentration against S. aureus and potential anti-biofilm inhibition against K. pneumonia .
  • A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity, based on the presence of thiazole and sulfonamide groups . Several synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
    N-(4-phenylthiazol-2-yl) benzenesulfonamides derivatives were synthesized and assayed in-vivo to investigate their antidiabetic activities, and some of the synthesized compounds showed hypoglycemic activity . The results indicated that benzenesulfonamide could be served as potential antidiabetic agents .

Mechanism of Action

The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 4-(2-Thiazolyl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound in medicinal chemistry .

Biological Activity

4-(2-Thiazolyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies, demonstrating its effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of this compound exhibited moderate to excellent antibacterial potency, with some compounds showing MIC values comparable to standard antibiotics like norfloxacin .
  • Mechanism of Action : The thiazole moiety is crucial for the antimicrobial activity, enhancing the interaction with bacterial enzymes and disrupting cellular processes.
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32

2. Anticancer Activity

This compound has also shown promising anticancer activity across various cancer cell lines.

  • Cytotoxicity Studies : Research indicates that compounds containing the thiazole ring exhibit significant cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. For instance, one derivative demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity. A notable finding is that a methyl group at position 4 significantly increases activity against cancer cells .
CompoundCell LineIC50 (µM)
This compoundU251 (glioblastoma)<10
This compoundWM793 (melanoma)<10

3. Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in animal models.

  • Protective Effects : In a study involving pentylenetetrazole-induced seizures, certain derivatives exhibited significant protective effects, effectively eliminating the tonic extensor phase in treated animals .
  • SAR Analysis : The presence of specific substituents on the thiazole ring was linked to enhanced anticonvulsant properties, highlighting the importance of molecular structure in therapeutic efficacy.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : In a comparative study, derivatives were synthesized and tested against a panel of pathogens. Results indicated that modifications to the sulfonamide group significantly affected antibacterial potency.
  • Cytotoxicity Against Cancer Cells : A recent investigation into thiazole derivatives revealed that those with specific substitutions exhibited potent growth inhibition across multiple cancer cell lines, suggesting a pathway for further drug development.
  • Anticonvulsant Properties : A series of animal studies demonstrated that compounds derived from thiazole exhibited robust anticonvulsant effects, warranting further exploration into their mechanisms.

Properties

CAS No.

1099660-77-1

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13)

InChI Key

OFXHFOFJYPSEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N

Origin of Product

United States

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